molecular formula C24H16F3N5O2 B11457602 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11457602
M. Wt: 463.4 g/mol
InChI Key: GXGJNNHASYSBAP-UHFFFAOYSA-N
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Description

5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a benzoxazole moiety, and a trifluoromethylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Benzoxazole Moiety: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Synthesis of the Triazole Ring: The triazole ring can be formed via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The benzoxazole and triazole intermediates are then coupled using appropriate reagents and conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the carboxamide group can yield an amine derivative.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, and interaction with biological macromolecules.

Medicine

In the field of medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
  • 5-methyl-1,3-benzoxazol-2-ylphenol
  • 3-phenyl-2,1-benzoxazol-5-yl derivatives

Uniqueness

The uniqueness of 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide lies in its combination of structural features. The presence of the trifluoromethyl group enhances its chemical stability and lipophilicity, while the triazole and benzoxazole moieties contribute to its potential biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H16F3N5O2

Molecular Weight

463.4 g/mol

IUPAC Name

5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide

InChI

InChI=1S/C24H16F3N5O2/c1-14-21(23(33)28-20-10-6-5-9-18(20)24(25,26)27)29-31-32(14)16-11-12-19-17(13-16)22(34-30-19)15-7-3-2-4-8-15/h2-13H,1H3,(H,28,33)

InChI Key

GXGJNNHASYSBAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5C(F)(F)F

Origin of Product

United States

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